molecular formula C16H14O B14282752 1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene CAS No. 122134-95-6

1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene

Katalognummer: B14282752
CAS-Nummer: 122134-95-6
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: KYRKZBFKNAAUBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene is an aromatic acetylene derivative This compound is characterized by the presence of a methoxy group and a methylphenyl group attached to a benzene ring through an ethynyl linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene can be synthesized through several methods. One common approach involves the reaction of 1-ethynyl-4-methoxy-2-methylbenzene with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts . This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods and conditions can vary depending on the desired application and production scale.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce halogen atoms to the benzene ring.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene involves its interaction with specific molecular targets and pathways. For instance, in electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the electrophile, generating a positively charged benzenonium intermediate . This intermediate then undergoes further reactions to yield the final product.

Vergleich Mit ähnlichen Verbindungen

  • 4-Methoxyphenylacetylene
  • 1-Ethynyl-4-methoxy-2-methylbenzene
  • 4-Methoxy-2-methylphenylacetylene

Comparison: 1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene is unique due to its specific substitution pattern and the presence of both methoxy and methylphenyl groups. This combination imparts distinct chemical properties and reactivity compared to similar compounds .

Eigenschaften

CAS-Nummer

122134-95-6

Molekularformel

C16H14O

Molekulargewicht

222.28 g/mol

IUPAC-Name

1-methoxy-2-[2-(4-methylphenyl)ethynyl]benzene

InChI

InChI=1S/C16H14O/c1-13-7-9-14(10-8-13)11-12-15-5-3-4-6-16(15)17-2/h3-10H,1-2H3

InChI-Schlüssel

KYRKZBFKNAAUBT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C#CC2=CC=CC=C2OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.